In Vitro Gastric Acid Secretion Inhibition: Lansoprazole vs. Omeprazole, Pantoprazole, Rabeprazole
In a direct head-to-head comparison of five antisecretory agents using [14C]-aminopyrine accumulation in rabbit isolated gastric glands, lansoprazole demonstrated the lowest IC50 value (0.007 μmol) among all tested PPIs, indicating higher inhibitory potency than omeprazole, rabeprazole, and pantoprazole under identical experimental conditions [1]. The minimum effective inhibitory concentration for lansoprazole was 0.001 μmol, 10-fold lower than that required for pantoprazole (0.02 μmol) [1].
| Evidence Dimension | In vitro acid secretion inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.007 μmol; minimum inhibition at 0.001 μmol |
| Comparator Or Baseline | Omeprazole: IC50 = 0.012 μmol, minimum inhibition 0.001 μmol; Rabeprazole: IC50 = 0.018 μmol, minimum inhibition 0.01 μmol; Pantoprazole: IC50 = 0.050 μmol, minimum inhibition 0.02 μmol |
| Quantified Difference | Lansoprazole IC50 is 1.7× lower (more potent) than omeprazole, 2.6× lower than rabeprazole, and 7.1× lower than pantoprazole |
| Conditions | Rabbit isolated gastric glands; [14C]-aminopyrine accumulation assay; 10-min incubation at 37°C; dbcAMP (1 mmol) and Ro 20-1724 (0.1 mmol) as stimulants |
Why This Matters
This direct comparative potency data enables researchers to select the appropriate PPI reference standard with confidence that the analytical signal corresponds to a compound with well-characterized, high intrinsic pharmacological activity.
- [1] Bastaki SMA, Chandranath I, Garner A. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase. Journal of Physiology Paris. 2000;94(1):19-23. DOI: 10.1016/s0928-4257(99)00108-4. PMID: 10761684. View Source
